N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone-based acetamide derivative characterized by a fused thiophene-pyrimidine core, a 3-methyl-4-oxo group, and a 7-phenyl substituent. The sulfanyl acetamide side chain is linked to a 3,5-dimethoxyphenyl group, which introduces electron-withdrawing methoxy substituents. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight the importance of substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26-22(28)21-20(18(12-31-21)14-7-5-4-6-8-14)25-23(26)32-13-19(27)24-15-9-16(29-2)11-17(10-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMPPXRVYQLWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Phenyl and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C23H21N3O4S
Molecular Weight: 467.6 g/mol
IUPAC Name: N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
The compound features a thienopyrimidine core, which is often associated with various biological activities. Its structure includes:
| Component | Description |
|---|---|
| Thieno[3,2-d]pyrimidine Core | Six-membered ring containing nitrogen atoms |
| Sulfanyl Group | Contributes to potential biological activities |
| Acetamide Moiety | Enhances solubility and bioactivity |
Chemistry
In the field of chemistry, N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:
- Formation of the Thienopyrimidine Core: Achieved through cyclization of thiophene and pyrimidine precursors.
- Attachment of Functional Groups: Via electrophilic aromatic substitution reactions.
This compound's unique structure allows for the exploration of new synthetic pathways and the development of novel derivatives.
Biology
Biologically, this compound is studied for its potential enzyme inhibition and receptor binding capabilities. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity: Thienopyrimidine derivatives are investigated for their ability to inhibit cancer cell proliferation through enzyme inhibition and modulation of signaling pathways.
Case Study: Anticancer Mechanism
Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell growth. The mechanism may involve:
- Binding Affinity: Interaction with receptors or enzymes critical for tumor growth.
- Gene Expression Alteration: Influencing pathways related to inflammation and tumorigenesis.
Medicine
In medicinal chemistry, N-(3,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo-7-phenyltieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide shows promise for therapeutic applications:
- Anti-inflammatory Effects: Potential to modulate inflammatory responses.
- Antimicrobial Applications: Effective against various pathogens.
Research into its pharmacological properties is ongoing to evaluate its efficacy and safety in clinical settings.
Industry
In industrial applications, this compound may be utilized in:
- Material Development: As a precursor for creating new materials with specific properties.
- Catalysis: Serving as a catalyst in various chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might involve:
Molecular Targets: Binding to specific enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidin Derivatives
- Compound 5.6 (): Features a dihydropyrimidin ring lacking the thiophene fusion. This difference reduces lipophilicity and alters electronic properties, as seen in its lower molecular weight (344.21 vs. ~467–470 g/mol for thienopyrimidinone analogs).
Substituent Effects
- Electron-Donating vs. Compound 5.6 () uses a 2,3-dichlorophenyl group, where chlorine atoms act as strong electron-withdrawing groups, possibly increasing metabolic stability but reducing solubility .
Physicochemical Properties
Spectroscopic Data
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thieno[3,2-d]pyrimidine core, which is associated with various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 467.6 g/mol. The compound's structure includes:
| Component | Description |
|---|---|
| Thieno[3,2-d]pyrimidine Core | Six-membered ring containing nitrogen atoms |
| Sulfanyl Group | Contributes to potential biological activities |
| Acetamide Moiety | Enhances solubility and bioactivity |
Anticancer Activity
Thienopyrimidine derivatives are also being explored for their anticancer potential. Preliminary data suggest that compounds with similar structural features may inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell growth and survival.
- Modulation of Signaling Pathways : Affecting pathways that regulate apoptosis and cell cycle progression .
The precise mechanism of action for this compound remains to be fully elucidated. However, it may involve:
- Binding Affinity : Interaction with specific receptors or enzymes.
- Alteration of Gene Expression : Influencing pathways related to inflammation and tumorigenesis .
Case Studies
While direct case studies on this specific compound are scarce, the following examples from related thienopyrimidine derivatives illustrate its potential:
- Study on Thienopyrimidine Inhibitors : A series of thienopyrimidine compounds were synthesized and evaluated for their ability to inhibit STAT3 signaling in cancer cells. Results showed that certain derivatives effectively reduced tumor growth in vitro .
- Antibacterial Screening : A study involving the synthesis of various thienopyrimidine derivatives revealed significant antimicrobial activity against multiple strains of bacteria, supporting the hypothesis that similar compounds may exhibit comparable effects .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for synthesizing N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Answer : The synthesis involves constructing the thieno[3,2-d]pyrimidinone core, followed by sulfanylacetamide coupling. Key steps include:
Core Formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux conditions (toluene, 80–100°C) .
Sulfanylation : Reaction with mercaptoacetic acid derivatives in the presence of triethylamine (TEA) as a catalyst to introduce the sulfanyl group .
Acetamide Coupling : Amidation of the 3,5-dimethoxyaniline derivative using coupling agents like EDCI/HOBt .
- Critical Conditions : pH control (neutral to mildly basic), solvent selection (ethanol or DMF), and temperature optimization (60–80°C) to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- 1H NMR : Confirms regiochemistry and functional groups. For example, the sulfanylacetamide proton appears as a singlet at δ ~4.12 ppm, while aromatic protons from the dimethoxyphenyl group resonate at δ 6.8–7.4 ppm .
- Elemental Analysis : Validates purity (e.g., C: 45.29% vs. calculated 45.36%; S: 9.30% vs. 9.32% ).
- Mass Spectrometry : Detects molecular ion peaks (e.g., [M+H]+ at m/z 344.21 ).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylacetamide coupling step?
- Answer : Yield optimization requires:
- Catalyst Screening : TEA vs. DMAP for sulfanylation efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Stoichiometric Ratios : A 1.2:1 molar ratio of thienopyrimidinone to mercaptoacetamide reduces unreacted starting material .
- Data-Driven Adjustments : Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation (~80% yield achievable ).
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Answer :
- Comparative Analysis : Cross-reference experimental NMR data with structurally analogous compounds (e.g., N-(2-ethoxyphenyl)-thienopyrimidine derivatives show δ 4.12 ppm for SCH2 ).
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by solvent effects or conformational dynamics .
- Elemental Analysis : Confirm empirical formula integrity if shifts suggest impurities (e.g., sulfur content deviations >0.02% warrant repurification ).
Q. What methodologies are recommended for evaluating this compound’s biological activity in medicinal chemistry?
- Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against CDK2 or EGFR using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Computational Studies :
- Molecular Docking : Predict binding affinity to ATP-binding pockets using AutoDock Vina (PDB: 1H1S for CDK2) .
- ADMET Profiling : Use SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
